molecular formula C14H22ClNO2 B12494156 N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine

N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine

Cat. No.: B12494156
M. Wt: 271.78 g/mol
InChI Key: HOWXVEQSUZIWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a chloro-substituted benzyl group and an ethoxypropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine typically involves the reaction of 5-chloro-2-ethoxybenzyl chloride with 3-ethoxypropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxybenzyl)-3-ethoxypropan-1-amine
  • N-(5-chloro-2-ethoxybenzyl)-4-fluoroaniline
  • N-(5-chloro-2-methoxybenzyl)-N-ethyl-2-(methylamino)nicotinamide

Uniqueness

N-(5-chloro-2-ethoxybenzyl)-3-ethoxypropan-1-amine is unique due to its specific substitution pattern and the presence of both chloro and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-10-13(15)6-7-14(12)18-4-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3

InChI Key

HOWXVEQSUZIWQX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=C(C=CC(=C1)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.